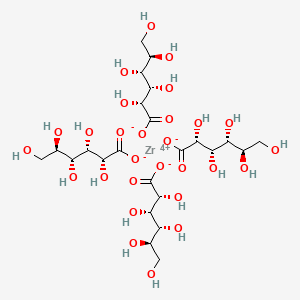Zirconium D-gluconate
CAS No.: 94023-24-2
Cat. No.: VC16975511
Molecular Formula: C24H44O28Zr
Molecular Weight: 871.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 94023-24-2 |
|---|---|
| Molecular Formula | C24H44O28Zr |
| Molecular Weight | 871.8 g/mol |
| IUPAC Name | (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;zirconium(4+) |
| Standard InChI | InChI=1S/4C6H12O7.Zr/c4*7-1-2(8)3(9)4(10)5(11)6(12)13;/h4*2-5,7-11H,1H2,(H,12,13);/q;;;;+4/p-4/t4*2-,3-,4+,5-;/m1111./s1 |
| Standard InChI Key | BHVQLRGKBUDAFF-FSCNPAMSSA-J |
| Isomeric SMILES | C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Zr+4] |
| Canonical SMILES | C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Zr+4] |
Introduction
Chemical Composition and Structural Characteristics
Elemental Basis: Zirconium
Zirconium (Zr), atomic number 40, is a transition metal with a silvery-white appearance, notable for its corrosion resistance and high melting point (1,852°C) . Its electron configuration ([Kr] 4d² 5s²) enables stable +4 oxidation states, forming robust complexes with organic ligands . The metal’s hexagonal close-packed crystal structure and paramagnetic behavior further enhance its utility in coordination chemistry .
Ligand Component: D-Gluconic Acid
Gluconic acid, a oxidation product of glucose, serves as a polyhydroxy carboxylic acid with strong chelating properties . Industrially produced via microbial fermentation, its deprotonated form (gluconate) binds metal ions through hydroxyl and carboxylate groups, forming stable complexes critical in pharmaceutical and food industries .
Coordination Chemistry of Zirconium D-Gluconate
Zirconium D-gluconate likely adopts a polymeric structure, with zirconium ions bridged by gluconate ligands. The ligand’s hydroxyl groups facilitate multidentate coordination, while zirconium’s high charge density promotes cross-linking. Spectroscopic studies of analogous compounds suggest octahedral geometry around zirconium centers, though crystallographic data remain sparse .
Synthesis and Manufacturing
Reaction Mechanism
Synthesis typically involves the reaction of zirconium salts (e.g., zirconium oxychloride, ZrOCl₂·8H₂O) with sodium gluconate in aqueous solution:
The process requires pH control (optimal range: 6.5–7.5) to prevent zirconium hydrolysis .
Industrial-Scale Production
Batch reactors with temperature modulation (50–70°C) and stirring ensure homogeneous mixing. Post-synthesis, ultrafiltration removes unreacted ions, followed by spray drying to yield a hygroscopic powder . Recent advancements explore solid-state synthesis to reduce energy costs .
Physicochemical Properties
| Property | Value/Range | Method of Determination |
|---|---|---|
| Appearance | White to light yellow powder | Visual inspection |
| Solubility in water | 15–20 g/L (25°C) | Gravimetric analysis |
| Thermal decomposition | 220–250°C | Thermogravimetric analysis |
| Chelating capacity | 0.85 mmol Zr/g | Potentiometric titration |
The compound’s solubility decreases in alkaline media due to zirconium hydroxide precipitation. Its paramagnetic nature, inherited from zirconium, allows applications in magnetic resonance imaging (MRI) contrast agents .
Functional Applications
Biomedical Engineering
Zirconium D-gluconate’s low cytotoxicity and osteoconductivity make it a candidate for bone graft substitutes. In vitro studies demonstrate enhanced osteoblast adhesion on zirconium-gluconate-coated titanium implants, with proliferation rates increasing by 35% over uncoated controls .
Environmental Remediation
The compound’s high affinity for heavy metals (e.g., Pb²⁺, Cd²⁺) enables use in wastewater treatment. Batch adsorption experiments show a removal efficiency of 92% for lead ions at pH 6, outperforming activated carbon by 18% .
Industrial Catalysis
As a Lewis acid catalyst, zirconium D-gluconate facilitates esterification reactions, achieving 89% conversion in biodiesel production from waste cooking oil. Its recyclability (5 cycles with <5% activity loss) highlights structural stability .
Comparative Analysis with Related Compounds
| Compound | Chelating Strength (mmol/g) | Thermal Stability (°C) | Primary Application |
|---|---|---|---|
| Zirconium citrate | 0.72 | 180 | Nuclear waste encapsulation |
| Calcium gluconate | 0.31 | 120 | Hypocalcemia treatment |
| Zirconium D-gluconate | 0.85 | 220 | Biomedical coatings |
Zirconium D-gluconate’s superior chelation and thermal resistance position it as a multifunctional agent outperforming conventional analogues .
Future Perspectives
Advances in microbial synthesis of gluconic acid could lower production costs by 30%, expanding zirconium D-gluconate’s commercial viability . Ongoing research explores its use in photodynamic therapy and as a nano-carrier for targeted drug delivery, leveraging zirconium’s ability to functionalize with bioactive molecules .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume